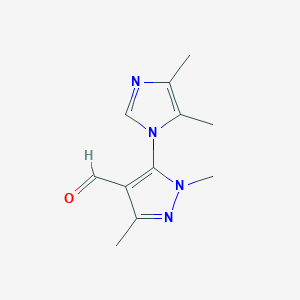

5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde

Description

5-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with a 4,5-dimethylimidazole moiety and a formyl group. The pyrazole ring (1,3-dimethyl substitution) and the imidazole group contribute to its unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

Molecular Formula |

C11H14N4O |

|---|---|

Molecular Weight |

218.26 g/mol |

IUPAC Name |

5-(4,5-dimethylimidazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C11H14N4O/c1-7-9(3)15(6-12-7)11-10(5-16)8(2)13-14(11)4/h5-6H,1-4H3 |

InChI Key |

MGXXGODUXLFGDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=N1)C2=C(C(=NN2C)C)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,5-dimethylimidazole with 1,3-dimethylpyrazole-4-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various electrophiles or nucleophiles, often in the presence of a catalyst or under specific pH conditions.

Major Products

Oxidation: 5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid

Reduction: 5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-methanol

Substitution: Various substituted imidazole or pyrazole derivatives.

Scientific Research Applications

5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-1h-imidazol-1-yl)-1,3-dimethyl-1h-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Key Observations :

- Substituent Effects: The imidazole group in the target compound introduces additional nitrogen atoms and methyl groups, likely enhancing hydrogen-bonding capacity compared to halogenated (e.g., chloro) or aryloxy (e.g., phenoxy) analogs. This could influence solubility and biological interactions .

- Conformational Flexibility : In Fenpyroximate, the dihedral angle between the pyrazole and benzene rings is 84.37°, suggesting restricted rotation due to steric hindrance. The bulkier imidazole substituent in the target compound may further constrain molecular geometry .

Physicochemical and Electronic Properties

- Melting Points : The chloro analog (78–79°C) has a lower melting point than imidazole-containing compounds, which typically exhibit higher melting points due to stronger intermolecular interactions (e.g., hydrogen bonding).

- Solubility: The imidazole group may improve aqueous solubility compared to hydrophobic substituents like phenoxy (Fenpyroximate) or chloro groups.

Q & A

Q. What synthetic methodologies are effective for preparing 5-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via the Vilsmeier–Haack reaction , a method validated for analogous pyrazole-4-carbaldehyde derivatives. This involves formylation of the pyrazole core using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled anhydrous conditions . Cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines may also be adapted, as demonstrated in related pyrazole syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Infrared (IR) Spectroscopy : Identify aldehyde (C=O stretch ~1700 cm⁻¹) and imidazole/pyrazole ring vibrations (C=N stretches ~1600 cm⁻¹).

- NMR Spectroscopy : ¹H NMR reveals methyl groups (δ ~2.3–2.6 ppm) and aldehyde proton (δ ~9.8–10.2 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₂H₁₅N₄O, MW 243.28 g/mol) and fragmentation patterns .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELXL or SHELXS software (via the SHELX system) provides precise bond lengths, angles, and intermolecular interactions. For example, studies on related pyrazole carbaldehydes revealed planar conformations stabilized by π-π stacking and hydrogen bonding .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and vibrational frequencies. Comparative analysis with experimental IR/UV-Vis data validates computational models, as shown for structurally similar pyrazole derivatives .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

Discrepancies between solution-phase (NMR) and solid-state (X-ray) structures may arise from conformational flexibility or solvent effects. Use dynamic NMR to probe rotational barriers or employ molecular dynamics simulations to model solvent interactions. Cross-validation with powder XRD can reconcile phase-dependent variations .

Q. How can reaction mechanisms for functionalization of the aldehyde group be optimized?

The aldehyde moiety is susceptible to nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., hydrazones). Kinetic studies under varying temperatures/pH, monitored via HPLC or in-situ FTIR , can identify rate-limiting steps. For example, Schiff base formation with amines requires strict anhydrous conditions to avoid side reactions .

Q. What approaches validate bioactivity hypotheses for this compound?

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to predict binding affinities.

- In Vitro Assays : Test inhibitory activity in enzyme-linked assays (e.g., IC₅₀ determination).

- ADMET Prediction : Computational tools like SwissADME assess pharmacokinetic properties .

Methodological Considerations

Q. How should researchers handle discrepancies in synthetic yields across laboratories?

Yield variations often stem from differences in reagent purity, moisture control, or heating rates. Standardize protocols using design of experiments (DoE) to isolate critical factors (e.g., POCl₃ stoichiometry in Vilsmeier–Haack reactions). Reproducibility is enhanced by reporting detailed reaction parameters (solvent grade, inert atmosphere) .

Q. What crystallographic software tools are recommended for refining complex structures?

The SHELX suite (SHELXL, SHELXS) is industry-standard for small-molecule refinement. For macromolecular interfaces or twinned crystals, SHELXPRO offers specialized refinement options. Cross-check with Olex2 or PLATON for validation .

Data Presentation

Table 1 : Key Spectral Data for this compound

| Technique | Key Signals/Parameters | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 9.95 (s, 1H, CHO), 2.58 (s, 6H, CH₃) | |

| IR (ATR) | 1702 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N) | |

| HRMS (ESI+) | m/z 243.28 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.